Home > Products > Screening Compounds P71603 > 5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-3-carboxamide
5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-3-carboxamide -

5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-3-carboxamide

Catalog Number: EVT-4766797
CAS Number:
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Paper [] describes the synthesis of N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), a compound with structural similarities. The paper focuses on the pharmacokinetics and metabolism of D2624 in rats and humans.
  • Paper [] outlines the synthesis of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide (BMS-337197), a potent inhibitor of inosine monophosphate dehydrogenase.
  • Paper [] details a new method for synthesizing BMS-337197, highlighting the use of 2-bromo-1-(2-nitrophenyl)ethanone as a starting reagent.
  • Paper [] describes the synthesis of polyamides using 5-methyl-2-chloro-3-phenyl-2,3-dihydro-1,3,4,2-oxadiazaphosphole as a condensing agent.
Molecular Structure Analysis
  • Paper [] focuses on the molecular structure of 4a,7a-dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione, confirming its structure through 1H, 13C-NMR, IR spectroscopy, and high-resolution mass spectrometry.
  • Paper [] examines the molecular structure of (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1, 2, 3-triazole-4-carbohydrazide using DFT/B3LYP methods to optimize bond lengths and angles.
  • Paper [] investigates the binding characteristics of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), providing insight into its interaction with the NMDA receptor ionophore.
  • Paper [] details the molecular structure of 4-benzoyloxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, highlighting the presence of dimers linked by N-H...O hydrogen bonds.
Chemical Reactions Analysis
  • Paper [] explores the metabolism of D2624, detailing its conversion to D3017 (primary alcohol) and 2,6-dimethylaniline (2,6-DMA) via amide bond hydrolysis.
  • Paper [] describes the synthesis of 2-(5-Methyl-1-benzo­furan-3-yl)-N-(2-phenyl­eth­yl)acetamide and highlights its non-planar structure based on torsion angle analysis.
  • Paper [] describes the synthesis of C17-[5-methyl-1,3]-oxazoles through N-propargylation of triterpenic acids, highlighting the unexpected formation of the oxazole ring.
  • Paper [] discusses the complementary addressed alkylation of 16S rRNA of Escherichia coli by 2',3'-O-[4-N-methyl-N-(2-chloroethyl)-amino]benzylidene derivatives of oligodeoxyribonucleotides, focusing on the factors that affect the selectivity of this modification.
Mechanism of Action
  • Paper [] investigates the metabolic pathways of D2624, specifically focusing on the formation of its metabolites D3017 and 2,6-DMA in rat and human liver microsomes.
  • Paper [] explores the mechanism of action of 2,6-difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide, a potent and selective calcium release-activated calcium channel inhibitor, emphasizing its therapeutic potential for inflammatory diseases.
  • Paper [] delves into the binding mechanism of [3H]GMOM to NMDA receptors, providing insights into its non-competitive antagonism.
  • Paper [] examines the structural-energy aspects of complementary-addressed modifications of nucleic acids by reactive 4-[N-methyl-N-(2-chloroethyl)-amino]benzyl-3'- or 5'-phosphamide oligonucleotide derivatives, employing a molecular mechanics approach to understand their interactions.
  • Paper [] discusses the 5-HT1A receptor occupancy of the antagonist 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) in the human brain, highlighting its potential for treating anxiety and mood disorders.
  • Paper [] details the pharmacological characterization of 4-[1-(2-fluoropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide (FTIDC), an orally active and potent allosteric metabotropic glutamate receptor 1 antagonist, describing its interaction with the receptor.
Applications
  • Paper [] focuses on the pharmacokinetic and metabolic profile of D2624 in preclinical models, contributing to drug development research.
  • Paper [] explores the therapeutic potential of a novel CRAC channel inhibitor for inflammatory diseases like rheumatoid arthritis, showcasing its application in drug discovery.
  • Paper [] investigates the binding properties of [3H]GMOM as a potential PET tracer for imaging NMDA receptors in the human brain, highlighting its application in neuroimaging research.
  • Paper [] describes the synthesis and evaluation of cytotoxic activity of C17-[5-methyl-1,3]-oxazoles, demonstrating their potential as anticancer agents.
  • Paper [] examines the 5-HT1A receptor occupancy of DU 125530, contributing to research on anxiety and mood disorders.
  • Paper [] details the use of N,N,N′‐trimethyl‐N′‐(2 hydroxy‐3‐methyl‐5–123Iiodobenzyl)‐1,3‐propanediamine 2 HCl (HIPDM) as a brain imaging agent in patients with epilepsy, demonstrating its application in neurological diagnostics.

Properties

Product Name

5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-3-carboxamide

IUPAC Name

5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c1-12-11-15(19-22-12)17(20)18-14-9-5-6-10-16(14)21-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20)

InChI Key

KKLUUNHHPJABAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.